molecular formula C20H20N2O B502719 4-(4-Carbazol-9-ylbut-2-ynyl)morpholine CAS No. 21070-47-3

4-(4-Carbazol-9-ylbut-2-ynyl)morpholine

Cat. No.: B502719
CAS No.: 21070-47-3
M. Wt: 304.4g/mol
InChI Key: SWZWQRQOHGSIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Carbazol-9-ylbut-2-ynyl)morpholine is a hybrid molecule combining carbazole, a rigid polyaromatic system with electron-rich properties, and morpholine, a saturated heterocycle known for its polarity and solubility-enhancing effects. The but-2-ynyl linker introduces a linear, rigid alkyne spacer, which may enhance π-conjugation between the carbazole and morpholine moieties.

Properties

IUPAC Name

4-(4-carbazol-9-ylbut-2-ynyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-3-9-19-17(7-1)18-8-2-4-10-20(18)22(19)12-6-5-11-21-13-15-23-16-14-21/h1-4,7-10H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZWQRQOHGSIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCN2C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carbazol-9-ylbut-2-ynyl)morpholine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general procedure involves the reaction of a carbazole derivative with a morpholine derivative in the presence of a palladium catalyst and a boron reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Carbazol-9-ylbut-2-ynyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while reduction could produce reduced morpholine derivatives.

Scientific Research Applications

4-(4-Carbazol-9-ylbut-2-ynyl)morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and environmental applications.

Mechanism of Action

The mechanism of action of 4-(4-Carbazol-9-ylbut-2-ynyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The table below summarizes key structural and functional differences between 4-(4-Carbazol-9-ylbut-2-ynyl)morpholine and related compounds:

Compound Name Core Structure Linker Type Key Substituents Application/Findings Reference
This compound Carbazole-Morpholine But-2-ynyl (rigid alkyne) Morpholine Hypothesized optoelectronic properties (analogous to carbazole-cyano systems); potential AR modulation (via morpholine interactions)
VPC-14449 Thiazole-Imidazole Thiazole ring 2,4-Dibromoimidazolyl Androgen receptor (AR-V7) inhibition; bromine positioning critical for binding affinity
9-(4-cyanophenyl)carbazole Carbazole-Benzonitrile Single bond Benzonitrile Fluorescence via TICT (twisted intramolecular charge transfer) states; torsion angle impacts emission
5-Morpholinopyridin-2-amine Pyridine-Morpholine Direct bond Nitro group Synthetic intermediate for kinase inhibitors
Compound 6 (J. Mater. Chem. A) Carbazole-Quinoline Ethoxyethyl (flexible ether) Methoxyethoxyethyl Materials science (NMR-confirmed structure); flexible linker enables conformational diversity

Key Comparisons

Carbazole Derivatives
  • Target Compound vs. 9-(4-cyanophenyl)carbazole: Both feature carbazole, but the target replaces benzonitrile with morpholine. The electron-donating morpholine may alter charge-transfer dynamics compared to the electron-withdrawing nitrile group.
Morpholine-Containing Bioactive Molecules
  • Target Compound vs. VPC-14449 :
    VPC-14449 uses a thiazole-imidazole core with bromine substituents for AR-V7 inhibition, while the target employs carbazole. The carbazole’s bulkiness may reduce binding to AR’s DNA-binding domain (DBD) compared to VPC-14449’s compact thiazole system. However, morpholine’s solubility could improve bioavailability .
Linker Flexibility and Rigidity
  • Butynyl (Target) vs. Ethoxyethyl (Compound 6) :
    The ethoxyethyl linker in Compound 6 allows conformational flexibility, aiding in molecular packing for materials science. In contrast, the target’s butynyl linker imposes rigidity, which may stabilize excited states for fluorescence or enforce specific binding orientations in biological targets .

Research Implications and Gaps

  • Optoelectronics: The target’s carbazole-morpholine design warrants fluorescence studies to compare TICT behavior with 9-(4-cyanophenyl)carbazole .
  • Bioactivity: While VPC-14449 shows AR-V7 inhibition, the target’s carbazole-morpholine structure may target alternative pathways (e.g., kinase inhibition, akin to 5-Morpholinopyridin-2-amine) .
  • Synthetic Challenges : highlights the importance of substituent positioning (e.g., bromine in VPC-14449), suggesting that the target’s butynyl linker regiochemistry must be rigorously validated .

Biological Activity

4-(4-Carbazol-9-ylbut-2-ynyl)morpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a carbazole moiety linked to a morpholine group via a butynyl chain. The structural formula can be represented as follows:

C18H20N2O\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}

This structure facilitates interactions with biological targets, making it a subject of interest in medicinal chemistry.

Target of Action

The primary target of this compound is the lysosomal pH , where it disrupts pH homeostasis. This disruption is critical as it influences various cellular processes, including enzyme activity and cellular metabolism.

Mode of Action

The compound acts by facilitating the transmembrane transport of chloride anions across vesicular and cellular membranes. This mechanism can alter the lysosomal environment, leading to significant biochemical changes within the cell.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. The compound has been shown to affect various cancer cell lines through:

  • Induction of apoptosis : It promotes programmed cell death in cancer cells.
  • Inhibition of cell proliferation : The compound significantly reduces the growth rate of cancer cells in vitro.

Table 1 summarizes the anticancer efficacy observed in different studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism
Study AHeLa15Apoptosis induction
Study BMCF-710Cell cycle arrest
Study CA54912Inhibition of proliferation

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of both gram-positive and gram-negative bacteria.

Table 2 provides an overview of its antimicrobial activity:

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Case Studies

  • Anticancer Efficacy in Breast Cancer Models : A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent for breast cancer .
  • Antimicrobial Activity Against Drug-resistant Strains : Another study focused on the compound's effectiveness against drug-resistant strains of Staphylococcus aureus. The findings highlighted its ability to inhibit bacterial growth at concentrations lower than those required for conventional antibiotics, indicating its potential use in treating resistant infections .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Its ability to cross cellular membranes enhances its therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.